molecular formula C4H5ClN2O3 B14426457 Ethyl (chlorocarbonyl)diazene-1-carboxylate CAS No. 82052-08-2

Ethyl (chlorocarbonyl)diazene-1-carboxylate

Cat. No.: B14426457
CAS No.: 82052-08-2
M. Wt: 164.55 g/mol
InChI Key: YQTMHEKHHXCNPP-UHFFFAOYSA-N
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Description

Ethyl (chlorocarbonyl)diazene-1-carboxylate is a chemical compound with the molecular formula C4H5ClN2O3 It is an ester derivative of diazene carboxylate, characterized by the presence of a chlorocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (chlorocarbonyl)diazene-1-carboxylate can be synthesized through the reaction of ethyl diazoacetate with phosgene (carbonyl chloride). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction scheme is as follows:

[ \text{C2H5N2CO2C2H5} + \text{COCl2} \rightarrow \text{C4H5ClN2O3} + \text{HCl} ]

The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the diazo compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale handling of phosgene, which requires stringent safety measures due to its toxicity. The process is typically conducted in a closed system with appropriate ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl (chlorocarbonyl)diazene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chlorocarbonyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (chlorocarbonyl)diazene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (chlorocarbonyl)diazene-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing the compound to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl (chlorocarbonyl)diazene-1-carboxylate can be compared with similar compounds such as:

    Ethyl diazoacetate: A precursor in the synthesis of this compound.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl (bromocarbonyl)diazene-1-carboxylate: A bromine analog with similar reactivity but different halogen properties.

The uniqueness of this compound lies in its specific reactivity and the presence of the chlorocarbonyl group, which imparts distinct chemical properties compared to its analogs.

Properties

CAS No.

82052-08-2

Molecular Formula

C4H5ClN2O3

Molecular Weight

164.55 g/mol

IUPAC Name

ethyl N-carbonochloridoyliminocarbamate

InChI

InChI=1S/C4H5ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3

InChI Key

YQTMHEKHHXCNPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=NC(=O)Cl

Origin of Product

United States

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